4-(Pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
4-(Pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound characterized by the presence of a pyrrolidine ring attached to a benzamide moiety through a sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The pyrrolidine ring is a common feature in many biologically active compounds, suggesting that it may interact with a variety of biological targets . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can have different biological profiles depending on the spatial orientation of substituents, which can lead to different binding modes to proteins .
Biochemical Pathways
Again, without specific information on the compound, it’s challenging to determine the exact biochemical pathways it affects. Pyrrolidine derivatives have been found in many compounds used for the treatment of human diseases .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Pyrrolidine derivatives are often used in drug design due to their ability to modify physicochemical parameters and obtain optimal ADME/Tox results for drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-1-ylsulfonyl)benzamide typically involves the following steps:
Formation of the Sulfonyl Chloride Intermediate: The reaction begins with the sulfonylation of pyrrolidine using chlorosulfonic acid to form pyrrolidin-1-ylsulfonyl chloride.
Coupling with Benzamide: The sulfonyl chloride intermediate is then reacted with benzamide in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, controlled temperature conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(Pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of 4-(Pyrrolidin-1-ylsulfonyl)benzylamine.
Substitution: Various substituted benzamide derivatives depending on the electrophile used.
Scientific Research Applications
4-(Pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-(Pyrrolidin-1-ylsulfonyl)aniline: Similar structure but with an aniline group instead of benzamide.
4-(Morpholin-4-ylsulfonyl)benzamide: Contains a morpholine ring instead of pyrrolidine.
4-(Piperidin-1-ylsulfonyl)benzamide: Features a piperidine ring in place of pyrrolidine.
Uniqueness: 4-(Pyrrolidin-1-ylsulfonyl)benzamide is unique due to the specific combination of the pyrrolidine ring and benzamide moiety, which can confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c12-11(14)9-3-5-10(6-4-9)17(15,16)13-7-1-2-8-13/h3-6H,1-2,7-8H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLMRUJVVNVOCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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